![molecular formula C13H14N4S2 B2893157 5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione CAS No. 301330-84-7](/img/structure/B2893157.png)

5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

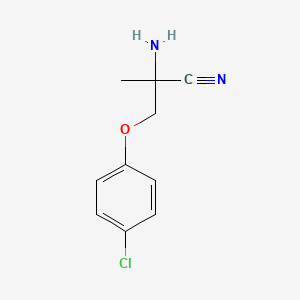

5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione is a complex heterocyclic compound

Mecanismo De Acción

Target of Action

It’s known that thiophene and its derivatives, which this compound is a part of, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can interact with various targets and cause changes that result in their therapeutic effects .

Biochemical Pathways

It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their wide range of therapeutic properties .

Pharmacokinetics

It’s known that thiophene derivatives have been identified as orally bioavailable and brain penetrating , which suggests that they have good absorption and distribution properties.

Result of Action

It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their wide range of therapeutic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione involves a multi-step process. Key steps include:

Formation of the thieno[3,2-e][1,2,4]triazolo nucleus: : This initial step involves cyclization reactions that introduce the sulfur and nitrogen atoms into the core structure.

Ethylation and further modifications: : After forming the basic triazolopyrimidine core, ethyl groups are introduced using ethylating agents under controlled conditions, often in the presence of a base like potassium carbonate.

Thionation: : The thione group is typically introduced using reagents such as Lawesson’s reagent under mild conditions.

Industrial Production Methods

Industrial production mirrors the laboratory synthetic route but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and purity. Strict control of temperature, pressure, and pH is necessary to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation, often facilitated by agents like hydrogen peroxide or potassium permanganate, leading to sulfoxides or sulfones.

Reduction: : Reductive conditions, often involving hydrogenation, can modify the thione group to a thiol or thioether.

Substitution: : Due to the presence of nitrogen and sulfur, nucleophilic substitution reactions can occur, especially at the triazole and pyrimidine positions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Hydrogen gas, palladium on carbon.

Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Sulfoxides and sulfones from oxidation: .

Thiol or thioether from reduction: .

Various substituted derivatives from nucleophilic substitution: .

Aplicaciones Científicas De Investigación

5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has diverse applications:

Chemistry: : Utilized in the synthesis of new heterocyclic compounds and as a ligand in coordination chemistry.

Biology: : Studied for its potential as an antimicrobial and antifungal agent due to its unique structure that can interact with microbial cell walls.

Medicine: : Investigated for its anticancer properties, targeting specific enzymes and pathways involved in cancer cell proliferation.

Industry: : Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Comparación Con Compuestos Similares

When compared to other heterocyclic compounds:

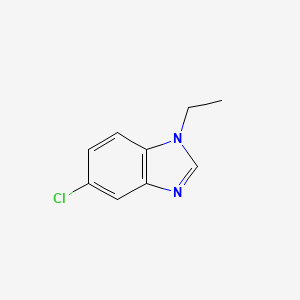

Similar compounds: : 1,2,4-triazoles, benzothiophenes, pyrimidines.

Uniqueness: : The fusion of a thieno and triazolo ring system with a pyrimidine core, combined with the presence of an ethyl group and thione, grants it unique biological activities not observed in other compounds.

Similar compounds list

1,2,4-triazole

Benzothiophene

Pyrimidine

Benzothiazole

So, what do you think about 5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione? Quite the mouthful, but fascinating, isn't it?

Propiedades

IUPAC Name |

7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4S2/c1-2-9-14-12-10(11-15-16-13(18)17(9)11)7-5-3-4-6-8(7)19-12/h2-6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHLIXZKGHDBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C3=C(S2)CCCC3)C4=NNC(=S)N14 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)

![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2893094.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)